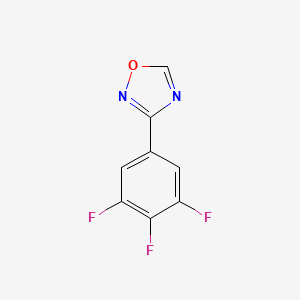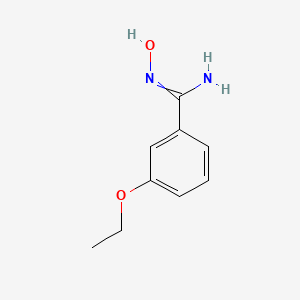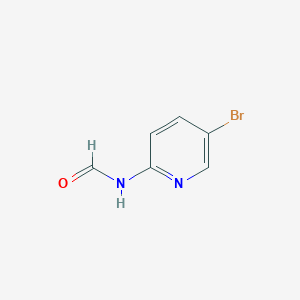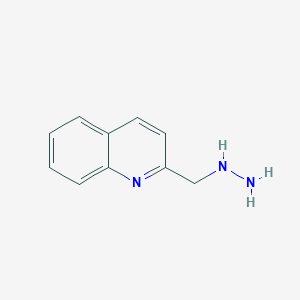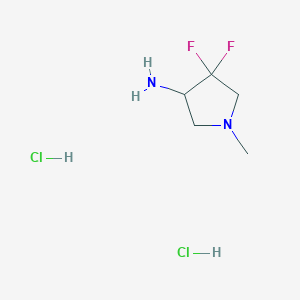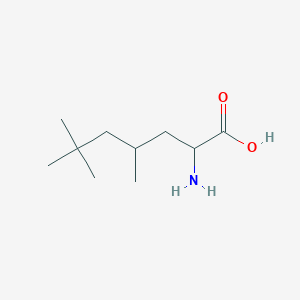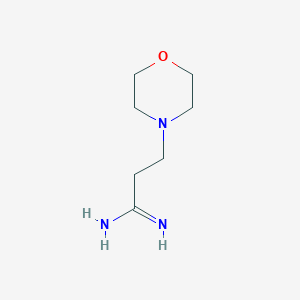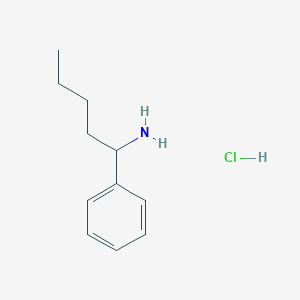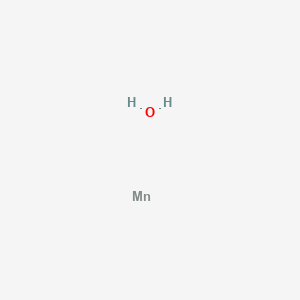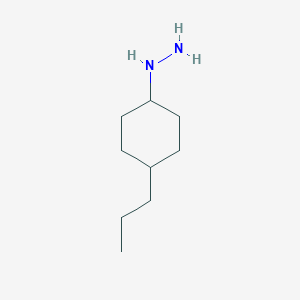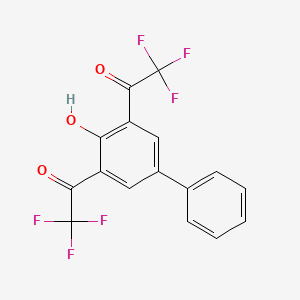
3-Hydroxy-1,3-di(4-pyridyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It contains a hydroxy group and two pyridinyl groups attached to a propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-pyridinecarboxylic acid in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in glycolysis. This inhibition reduces glycolytic flux and suppresses glucose uptake, leading to cytostatic effects on transformed cells and suppression of tumor growth .
類似化合物との比較
Similar Compounds
3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the pyridinyl groups.
4-hydroxy-3-(pyridin-4-yl)but-2-en-1-one: A compound with a similar backbone but different functional groups.
Uniqueness
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and pyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H |
InChIキー |
KEQVTWUWWKYNAM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


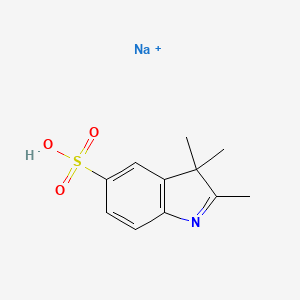
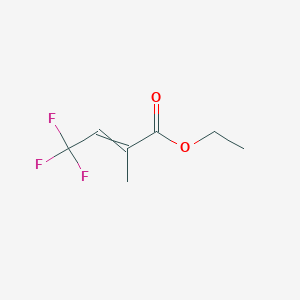
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
